![molecular formula C18H11BrN2O3S B2607167 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide CAS No. 1448077-83-5](/img/structure/B2607167.png)
4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Transformations
This compound is associated with innovative synthesis techniques and chemical transformations. For example, the one-pot synthesis of dibenz[b,f][1,4]oxazepines through the Ugi four-component reaction (U-4CR) followed by microwave-assisted intramolecular nucleophilic aromatic substitution (SNAr) demonstrates the utility of this compound in generating complex molecular architectures. Such methodologies highlight the advancement in synthetic efficiency and molecular diversity, adhering to green chemistry principles (Jialu Luo, Jinlong Wu, & W. Dai, 2014).
Heterocyclic Chemistry Applications
The compound is pivotal in heterocyclic chemistry for constructing novel molecular scaffolds. As evidenced by research on the asymmetric alkynylation of seven-membered cyclic imines using chiral phosphoric acids and Ag(I) catalysts, the compound facilitates the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This showcases its role in creating heterocyclic compounds with potential pharmaceutical applications (Yuanyuan Ren, You-Qing Wang, & Shuang Liu, 2014).
Antimicrobial Evaluation
The compound also finds application in antimicrobial studies. Synthesis and characterization of related thiophene-2-carboxamides have led to the evaluation of their antimicrobial properties, indicating a broader impact on developing new therapeutic agents (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
Microwave-Assisted Organic Synthesis
Moreover, this compound is utilized in microwave-assisted organic synthesis, underscoring its significance in accelerating chemical reactions and enhancing yield. This approach is particularly beneficial for constructing complex heterocycles efficiently, further illustrating the compound's versatility in synthetic organic chemistry (Jianyu Shi, Jinlong Wu, Chengsen Cui, & W. Dai, 2016).
properties
IUPAC Name |
4-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3S/c19-10-7-16(25-9-10)18(23)20-11-5-6-14-12(8-11)17(22)21-13-3-1-2-4-15(13)24-14/h1-9H,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVORTYVGMHHGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide |
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